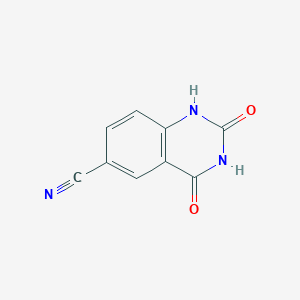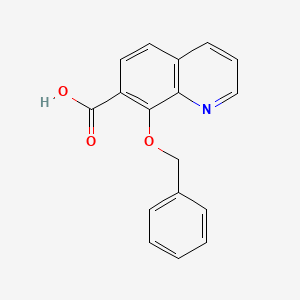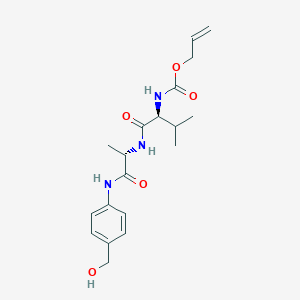
Alloc-Val-Ala-PAB-OH
Übersicht
Beschreibung
Alloc-Val-Ala-PAB-OH is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a hydroxymethylphenyl group, and a carbamate moiety, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Alloc-Val-Ala-PAB-OH has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of Alloc-Val-Ala-PAB-OH is Cathepsin B , a lysosomal cysteine protease . This enzyme plays a crucial role in protein turnover and the compound interacts with it specifically .
Mode of Action
This compound is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The compound contains a Val-Ala dipeptide sequence that is specifically cleaved by Cathepsin B . The Alloc group is stable to treatment with piperidine and TFA, but can be easily removed under mild conditions by palladium catalyzed allyl transfer .
Biochemical Pathways
The compound plays a significant role in the mechanism of ADCs. Upon internalization of the ADC into the target cell, the compound is cleaved by Cathepsin B in the lysosome, releasing the drug to exert its cytotoxic effect .
Pharmacokinetics
As a part of an adc, its bioavailability would be influenced by the properties of the antibody and the drug, as well as the linker’s stability and cleavability .
Result of Action
The cleavage of this compound by Cathepsin B releases the attached drug within the target cell. This leads to the cytotoxic effect that is characteristic of the ADC .
Action Environment
The action of this compound is influenced by the intracellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s cleavage and the subsequent release of the drug .
Biochemische Analyse
Biochemical Properties
Alloc-Val-Ala-PAB-OH plays a crucial role in biochemical reactions, particularly in the context of ADCs . The Val-Ala peptide sequence in this compound is specifically cleaved by the enzyme Cathepsin B . This cleavage is a critical step in the mechanism of ADCs, allowing the cytotoxic drug to be released once the ADC has been internalized by the target cell .
Cellular Effects
The effects of this compound on cells are primarily related to its role in ADCs. By enabling the targeted delivery of cytotoxic drugs, this compound contributes to the selective killing of cancer cells . The specific cellular effects depend on the nature of the drug conjugated to the ADC.
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by Cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The Alloc group in this compound is stable to treatment with piperidine and TFA, but can be easily removed under mild conditions by palladium catalyzed allyl transfer .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability. The Alloc group in this compound is stable to treatment with piperidine and TFA . This stability is important for the effectiveness of ADCs, as it allows the linker to remain intact until the ADC reaches its target.
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs. After the ADC is internalized by the target cell, the Val-Ala peptide sequence in this compound is cleaved by Cathepsin B . This cleavage is a key step in the metabolic pathway of ADCs, leading to the release of the cytotoxic drug.
Subcellular Localization
The subcellular localization of this compound is primarily within the lysosomes of target cells. This is because the Val-Ala peptide sequence in this compound is cleaved by Cathepsin B, an enzyme that is located in lysosomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alloc-Val-Ala-PAB-OH can be achieved through several synthetic routes. One common method involves the use of catalytic asymmetric synthesis, where chiral catalysts are employed to ensure the formation of the desired enantiomer . Another approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Alloc-Val-Ala-PAB-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of products, including new allylic derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tertiary Butyl Esters: These compounds share similar reactivity patterns and are used in similar applications, such as synthetic organic chemistry.
α-Chiral Primary Amines: These compounds are valuable building blocks in the synthesis of pharmaceuticals and natural products, similar to Alloc-Val-Ala-PAB-OH.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAVLCLIPDFJK-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



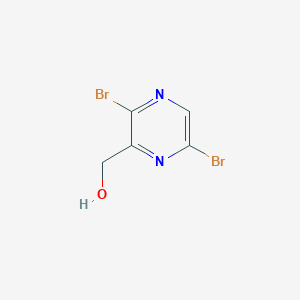
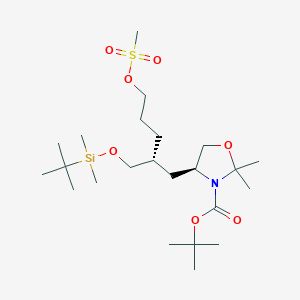
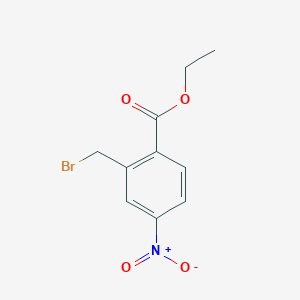

![9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole](/img/structure/B1510135.png)
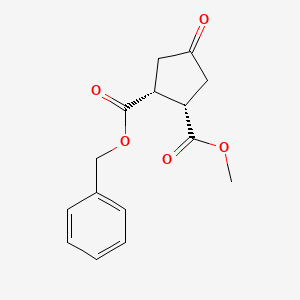
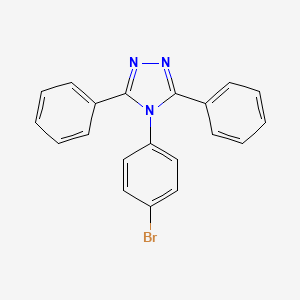
![Thieno[2,3-b]pyridine-2,3-diamine](/img/structure/B1510155.png)
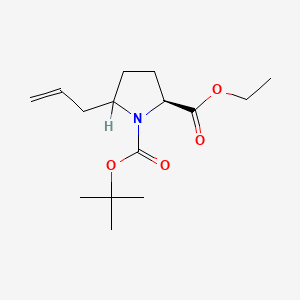
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1510158.png)

